molecular formula C28H26N2O7S B11589150 ethyl 2-[1-(3,4-diethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[1-(3,4-diethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11589150
M. Wt: 534.6 g/mol
InChI Key: FPBRYIUFHHRXSV-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups, including chromeno, pyrrol, thiazole, and carboxylate moieties

Preparation Methods

The synthesis of ETHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the chromeno and pyrrol intermediates, followed by their coupling with the thiazole and carboxylate groups. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts, controlling temperature and pressure, and employing purification techniques like chromatography.

Chemical Reactions Analysis

ETHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the introduction of new functionalities. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic properties, such as anti-inflammatory or anticancer activities, which can be explored through preclinical and clinical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H26N2O7S

Molecular Weight

534.6 g/mol

IUPAC Name

ethyl 2-[1-(3,4-diethoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H26N2O7S/c1-5-34-19-13-12-16(14-20(19)35-6-2)22-21-23(31)17-10-8-9-11-18(17)37-24(21)26(32)30(22)28-29-15(4)25(38-28)27(33)36-7-3/h8-14,22H,5-7H2,1-4H3

InChI Key

FPBRYIUFHHRXSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

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